![molecular formula C12H10N2O6 B2593985 [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid CAS No. 2257-68-3](/img/structure/B2593985.png)

[4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

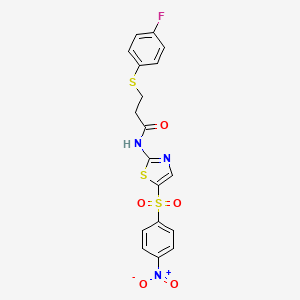

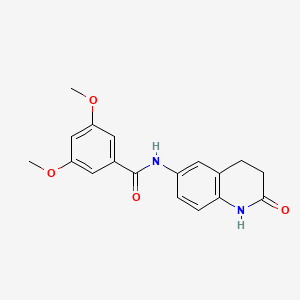

“[4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid” is a compound that belongs to the class of organic compounds known as 2-naphthalene sulfonic acids and derivatives . These are organic aromatic compounds that contain a naphthalene moiety that carries a sulfonic acid group (or a derivative thereof) at the 2-position .

Scientific Research Applications

Solvent Extraction and Rare Earth Metal Ions

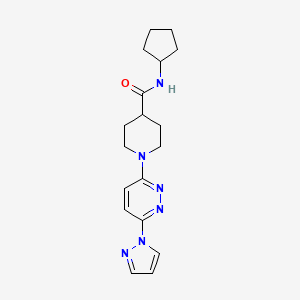

[4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid: has been investigated for its potential in solvent extraction processes. Researchers have explored its ability to selectively bind and extract trivalent rare earth metal ions from aqueous solutions. These applications are crucial in the separation and purification of rare earth elements, which find use in electronics, catalysis, and luminescent materials .

Biological Activity and Antitubercular Properties

This compound’s structural features make it an interesting candidate for biological studies. Researchers have synthesized derivatives based on its core structure and evaluated their activity against Mycobacterium tuberculosis (MTB). These investigations aim to discover novel antitubercular agents that could combat drug-resistant strains of MTB .

Calixarene Carboxylate Aggregation and Stripping

In the field of supramolecular chemistry, [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid derivatives have been explored as potential ligands for calixarene-based receptors. These ligands can aggregate and selectively bind metal ions, leading to applications in ion extraction and separation processes. Additionally, their stripping properties are relevant for metal recovery and recycling .

Indole Derivatives and Beyond

Indole derivatives play a crucial role in medicinal chemistry. While not directly related to the compound, the study of indole-based molecules has paved the way for innovative drug design. Researchers continue to explore the synthesis and biological activity of compounds inspired by indole structures, which could indirectly impact the development of novel pharmaceuticals .

Organic Synthesis and Functional Group Transformations

The carboxymethoxy group in [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid offers synthetic versatility. Organic chemists have utilized this compound as a building block for various transformations, including esterification, amidation, and other functional group modifications. These reactions contribute to the synthesis of diverse organic molecules .

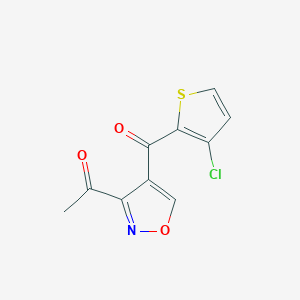

Photophysical Properties and Luminescent Materials

While not extensively studied, the phthalazinone core in this compound suggests potential photophysical properties. Researchers may explore its luminescence behavior, which could lead to applications in optoelectronic devices, sensors, or luminescent materials. Further investigations are needed to unlock its full potential in this area .

Mechanism of Action

Target of Action

It is known that many compounds with similar structures target enzymes such as aldose reductase .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular function .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, leading to downstream effects .

properties

IUPAC Name |

2-[4-(carboxymethoxy)-1-oxophthalazin-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O6/c15-9(16)5-14-12(19)8-4-2-1-3-7(8)11(13-14)20-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZNBABOHXYKHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN(C2=O)CC(=O)O)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2593902.png)

![4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde](/img/structure/B2593903.png)

![[2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2593905.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-mercaptophenyl)acetamide](/img/structure/B2593906.png)

![N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2593907.png)

![3-bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine trihydrochloride](/img/structure/B2593910.png)

![3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2593914.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2593921.png)

![1-{3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-hydroxyphenyl}ethan-1-one](/img/structure/B2593925.png)